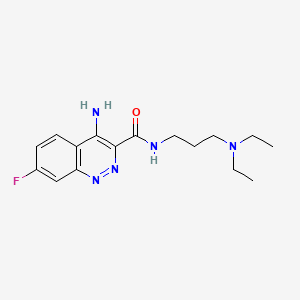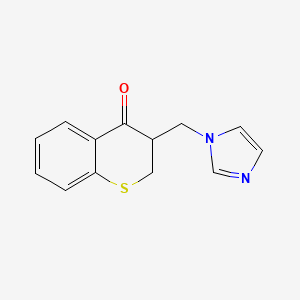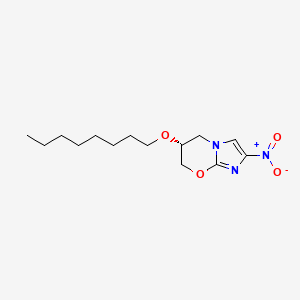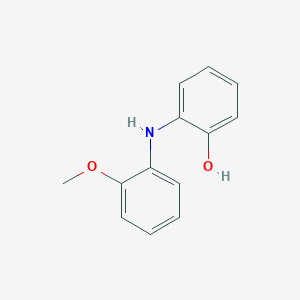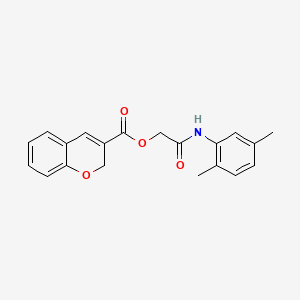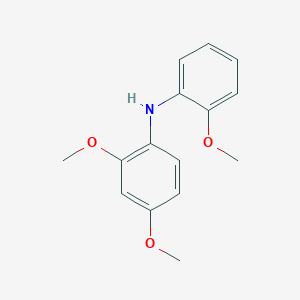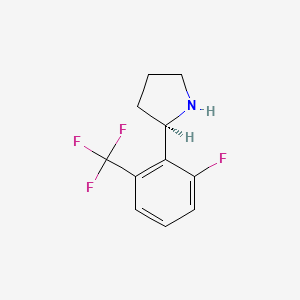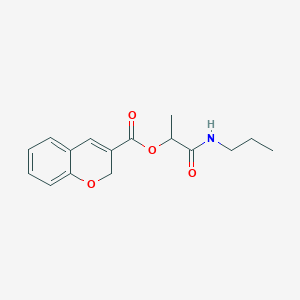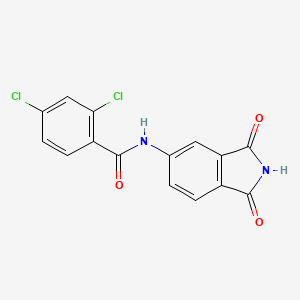
Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is an aromatic compound characterized by the presence of two chlorine atoms and a benzamide group attached to an isoindoline-1,3-dione scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2,4-dichloroaniline with phthalic anhydride in the presence of a suitable catalyst, such as silica-supported niobium complex, under reflux conditions in a solvent mixture of isopropanol and water . The reaction yields the desired product with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymer additives.
作用機序
The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)benzamide: Lacks the chlorine substituents, leading to different reactivity and biological activity.
2,4-Dichlorobenzamide: Lacks the isoindoline-1,3-dione moiety, resulting in different chemical properties and applications.
Phthalimide derivatives: Share the isoindoline-1,3-dione scaffold but differ in the substituents on the aromatic ring.
Uniqueness
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the combination of the isoindoline-1,3-dione scaffold and the dichlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
312928-65-7 |
|---|---|
分子式 |
C15H8Cl2N2O3 |
分子量 |
335.1 g/mol |
IUPAC名 |
2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22) |
InChIキー |
LRQQNUBXXNKBMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


